![molecular formula C22H25NO3 B5579142 (3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar pyrrolidine derivatives involves multiple steps, including stereoselective processes. For instance, the large-scale preparation of related pyrrolidine analogs from L-aspartic acid showcases the complexity and efficiency of synthesizing such compounds, involving methylation, reduction, protection, and reaction steps to achieve high yields and diastereoselectivity (Yoshida et al., 1996). Additionally, asymmetric synthesis methods have been developed for the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, demonstrating the importance of stereochemistry in the synthesis of pyrrolidine derivatives (Bunnage et al., 2004).

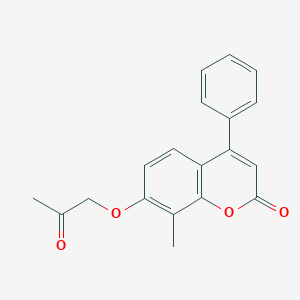

Molecular Structure Analysis

The structural elucidation of similar compounds has been achieved through various spectroscopic techniques, including UV, FT-IR, NMR, and DFT studies. Such analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of pyrrolidine derivatives, as seen in studies of novel pyrrolidine-carboxylic acid compounds (Devi et al., 2018).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, highlighting their reactivity and functional group transformations. The stereo-selective synthesis of pyrazolidine carboxylic acid via intermolecular cycloaddition is an example of the chemical versatility of these compounds, showing how they can be used as building blocks for more complex molecules (Liu et al., 2000).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. The crystallization behavior and hydrogen bonding patterns in similar compounds provide insights into their stability and potential for forming solid-state materials (Prayzner et al., 1996).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of pyrrolidine derivatives in chemical syntheses and applications. Research on the photoremoval of protecting groups for carboxylic acids exemplifies the chemical functionality and utility of these compounds (Zabadal et al., 2001).

科学的研究の応用

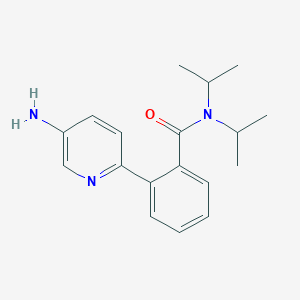

Receptor Antagonism and Drug Design

A study on 3-(2-aminocarbonylphenyl)propanoic acid analogs, which share structural features with the mentioned compound, focused on their synthesis, metabolic stability, and biological evaluation. These compounds were specifically evaluated for their binding affinity to EP1-4 receptors and antagonist activity for the EP3 receptor. This research underscores the potential of such compounds in the design and development of new therapeutic agents targeting specific receptors (Asada et al., 2010).

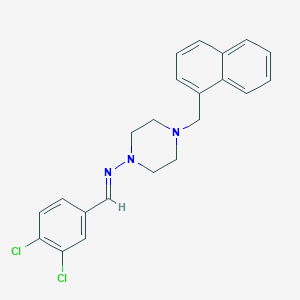

Supramolecular Chemistry

Compounds similar in structure have been investigated for their ability to form complex molecular assemblies. For instance, the study on the crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate provides insight into the hydrogen bonding patterns and the potential for these structures to participate in supramolecular chemistry, which is essential for the development of novel materials and nanotechnology applications (Prayzner et al., 1996).

Organic Synthesis and Photoprotection

The application of 2,5-dimethylphenacyl esters in the field of organic synthesis highlights the utility of such compounds as photoremovable protecting groups for carboxylic acids. This technique is critical in the stepwise synthesis of complex organic molecules, enabling precise control over the reaction conditions and outcomes (Zabadal et al., 2001).

Molecular Engineering for Solar Cell Applications

Another study demonstrates the molecular engineering of organic sensitizers, including functionalized unsymmetrical organic sensitizers, for solar cell applications. This research indicates the potential of structurally complex molecules for enhancing the efficiency of solar energy conversion, showcasing the relevance of advanced organic compounds in renewable energy technologies (Kim et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3S,4R)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-15-10-16(2)12-17(11-15)8-9-21(24)23-13-19(20(14-23)22(25)26)18-6-4-3-5-7-18/h3-7,10-12,19-20H,8-9,13-14H2,1-2H3,(H,25,26)/t19-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQANZOZHNJMXRS-VQTJNVASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)CCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)